molecular formula C23H24N4O4 B2959283 1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea CAS No. 891114-41-3

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea

Cat. No. B2959283
CAS RN: 891114-41-3
M. Wt: 420.469
InChI Key: IOQXLTBHPDUSOG-UHFFFAOYSA-N
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Description

1-(2-(1H-indol-3-yl)ethyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea is a useful research compound. Its molecular formula is C23H24N4O4 and its molecular weight is 420.469. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

This compound is a part of a broader category of chemicals studied for their synthesis methods and potential applications in various fields of chemistry and biology. A notable method for the synthesis of related urea derivatives involves direct reactions of N-phenoxycarbonyl derivatives of indole (and similar compounds) with amines, offering a straightforward route to target products and avoiding toxic phosgene derivatives. Such processes are part of green chemistry efforts due to their environmentally friendly and cost-effective nature (Carafa, Mele, & Quaranta, 2012)(Carafa, Mele, & Quaranta, 2012).

Biological Activity

Compounds with structural similarities have been synthesized and evaluated for various biological activities, including antimicrobial and antioxidant properties. Some of these compounds have shown significant activity, suggesting potential applications in developing new therapeutic agents. For instance, the synthesis and evaluation of the antioxidant activity of certain derivatives reveal significant potential in reducing oxidative stress, which is crucial for various biological applications (George, Sabitha, Kumar, & Ravi, 2010)(George, Sabitha, Kumar, & Ravi, 2010).

Application in Molecular Recognition and Sensing

Further research into the chemical properties of similar compounds has led to the development of materials with high luminescence sensing performance. For example, certain Zinc Metal-Organic Frameworks (Zn-MOFs) synthesized using related methodologies demonstrate high luminescence sensing performance towards organic solvents, ions, and antibiotics, as well as chemicals in simulated urine. These findings indicate the potential for using such compounds in the development of sensors for environmental monitoring and medical diagnostics (Xian, Wang, Wan, Yan, Cheng, Chen, Lu, Li, Li, Dou, & Wang, 2022)(Xian et al., 2022).

properties

IUPAC Name

1-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-[2-(1H-indol-3-yl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4/c28-22-11-16(14-27(22)17-5-6-20-21(12-17)31-10-9-30-20)26-23(29)24-8-7-15-13-25-19-4-2-1-3-18(15)19/h1-6,12-13,16,25H,7-11,14H2,(H2,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOQXLTBHPDUSOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NC(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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